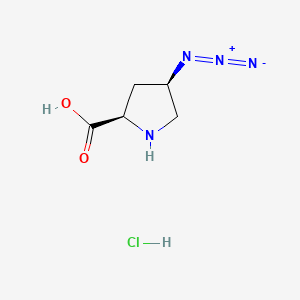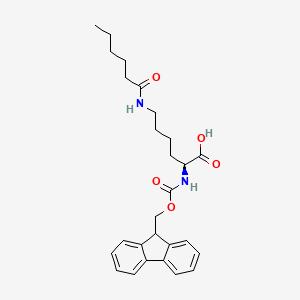
Fmoc-Lys(Hexanoyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Lys(Hexanoyl) is a compound that combines fluorenylmethyloxycarbonyl (Fmoc) with lysine (Lys) and hexanoyl groups. The Fmoc group is commonly used as a protecting group in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions. Lysine is an essential amino acid with a side chain that can be modified to introduce various functional groups, such as hexanoyl, which is a six-carbon aliphatic chain. This combination makes Fmoc-Lys(Hexanoyl) a versatile building block in peptide synthesis and other biochemical applications.
Mechanism of Action
Target of Action
Fmoc-Lys(Hexanoyl) is a derivative of the amino acid lysine, where the Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protecting group for the amine . The primary target of Fmoc-Lys(Hexanoyl) is the amine group of the amino acid, which it protects during peptide synthesis .
Mode of Action
The Fmoc group in Fmoc-Lys(Hexanoyl) is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Lys(Hexanoyl) plays a crucial role in the biochemical pathway of solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS . , allowing for the sequential addition of amino acids to build the desired peptide.
Pharmacokinetics
The pharmacokinetics of Fmoc-Lys(Hexanoyl) are largely determined by its role in peptide synthesisInstead, it is removed during the synthesis process
Result of Action
The primary result of the action of Fmoc-Lys(Hexanoyl) is the protection of the amine group during peptide synthesis, allowing for the sequential addition of amino acids . After the peptide has been assembled, the Fmoc group is removed, and the peptide is cleaved from the resin . This results in the formation of the desired peptide, which can then exert its biological effects.
Action Environment
The action of Fmoc-Lys(Hexanoyl) is influenced by the chemical environment in which peptide synthesis occurs. The Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the reaction environment is a critical factor influencing its action. Additionally, the temperature and solvent used can also impact the efficiency of the Fmoc protection and deprotection processes .
Biochemical Analysis
Biochemical Properties
Fmoc-Lys(Hexanoyl) plays a significant role in biochemical reactions, particularly in the synthesis of modified peptides . The Fmoc group serves as a protecting group for amines, introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This process is driven by aromatic π–π stacking and hydrogen bonding interactions .
Cellular Effects
Fmoc-Lys(Hexanoyl) has been found to have effects on various types of cells and cellular processes. For instance, it has been used in the formation of hydrogels, which have been shown to support cell adhesion, survival, and duplication .
Molecular Mechanism
The molecular mechanism of Fmoc-Lys(Hexanoyl) involves its role as a protecting group for amines during peptide synthesis . The Fmoc group can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
Fmoc-Lys(Hexanoyl) exhibits high thermal stability, even at low minimum hydrogelation concentration . It also shows pH-controlled ambidextrous gelation, pH stimulus response, high kinetic and mechanical stability, and dye removal properties .
Metabolic Pathways
It is known that the Fmoc group is rapidly removed by base, suggesting its involvement in biochemical reactions during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Hexanoyl) typically involves the protection of the lysine amino group with the Fmoc group, followed by the acylation of the lysine side chain with hexanoic acid. The Fmoc group can be introduced by reacting lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The hexanoyl group can be added by reacting the Fmoc-protected lysine with hexanoic acid and a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production of Fmoc-Lys(Hexanoyl) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include using more efficient coupling reagents, optimizing solvent systems, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Hexanoyl) can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine or other secondary amines.
Acylation: The lysine side chain can be further modified by acylation with different carboxylic acids.
Substitution: The hexanoyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Acylation: Carboxylic acids and coupling reagents like DCC or DIC are used for acylation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Deprotection: Removal of the Fmoc group yields free lysine with a hexanoyl side chain.
Acylation: Introduction of different acyl groups to the lysine side chain.
Substitution: Formation of lysine derivatives with various functional groups replacing the hexanoyl group.
Scientific Research Applications
Chemistry
Fmoc-Lys(Hexanoyl) is used as a building block in solid-phase peptide synthesis (SPPS) to create peptides with specific functional groups. Its stability and ease of deprotection make it ideal for iterative peptide synthesis .
Biology
In biological research, Fmoc-Lys(Hexanoyl) is used to study protein-protein interactions and enzyme-substrate interactions. The hexanoyl group can mimic lipid modifications, making it useful in studying lipidated proteins .
Medicine
Fmoc-Lys(Hexanoyl) is explored for drug delivery systems and as a component in hydrogels for tissue engineering.
Industry
In the industrial sector, Fmoc-Lys(Hexanoyl) is used in the production of synthetic peptides for pharmaceuticals, cosmetics, and biotechnology. Its versatility and ease of modification make it a valuable compound for various applications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Ac): Lysine with an acetyl group instead of hexanoyl.
Fmoc-Lys(Boc): Lysine with a tert-butyloxycarbonyl group.
Fmoc-Lys(Myr): Lysine with a myristoyl group.
Uniqueness
Fmoc-Lys(Hexanoyl) is unique due to the presence of the hexanoyl group, which provides a balance of hydrophobicity and flexibility. This makes it particularly useful in applications where moderate hydrophobic interactions are desired, such as in the formation of hydrogels and in studying lipidated proteins .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-2-3-4-16-25(30)28-17-10-9-15-24(26(31)32)29-27(33)34-18-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-8,11-14,23-24H,2-4,9-10,15-18H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUILIPXKXFWPT-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

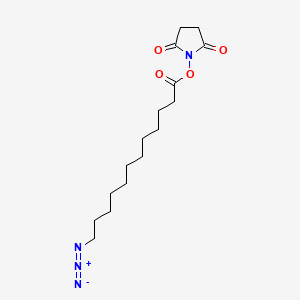
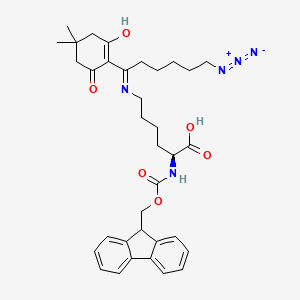
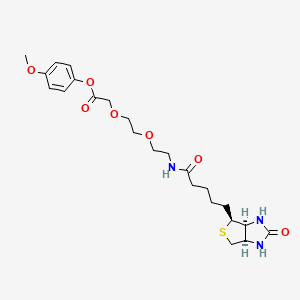
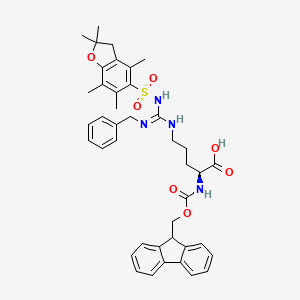
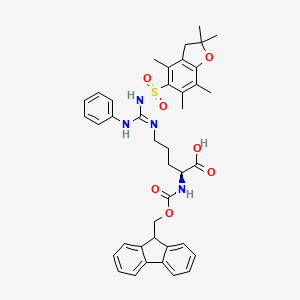
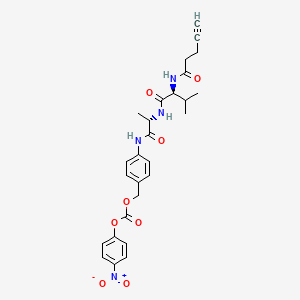
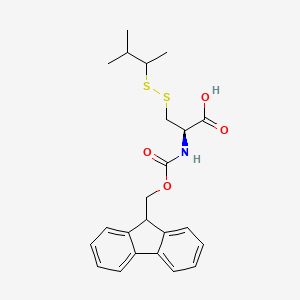
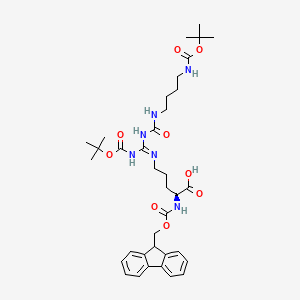
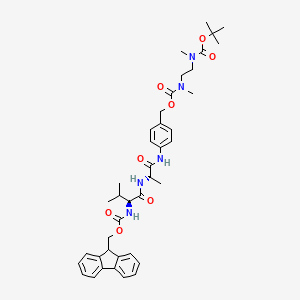
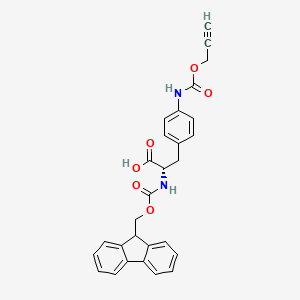
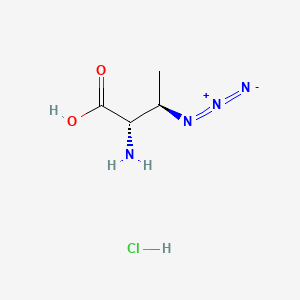
![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)
